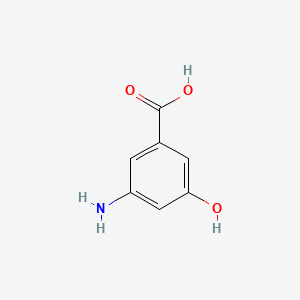

3-Amino-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJHSFTZVMSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226947 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-71-1 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 3-Amino-5-hydroxybenzoic Acid Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital aromatic precursor for a diverse range of clinically significant natural products, including the ansamycin (B12435341) and mitomycin classes of antibiotics. This technical guide provides a comprehensive overview of the 3,5-AHBA biosynthetic pathway, a unique variant of the shikimate pathway. It details the enzymatic cascade, from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate to the final product, 3,5-AHBA. This document furnishes available quantitative data on enzyme conversion efficiencies and heterologous production titers, presents detailed experimental protocols for key analytical and biochemical procedures, and includes visualizations of the pathway and associated workflows to support research and development in natural product biosynthesis and metabolic engineering.

Introduction

The discovery and development of novel antibiotics and anticancer agents are paramount in addressing the challenges of drug resistance and disease treatment. Nature provides a vast repository of bioactive molecules, many of which are derived from complex biosynthetic pathways. One such critical pathway is the aminoshikimate pathway, which leads to the production of this compound (3,5-AHBA). This aromatic "starter unit" is subsequently incorporated into the structures of potent therapeutic agents like the antibacterial rifamycins (B7979662) and the antitumor mitomycins.[1][2] Understanding the intricacies of the 3,5-AHBA biosynthetic pathway is therefore crucial for the rational design of metabolic engineering strategies to improve the production of these valuable pharmaceuticals and to generate novel analogs with enhanced therapeutic properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study and exploitation of this important biosynthetic route.

The this compound Biosynthetic Pathway

The biosynthesis of 3,5-AHBA is a specialized branch of the shikimate pathway, diverging from the canonical route to aromatic amino acids. The pathway commences with the condensation of central metabolites and proceeds through a series of unique amino-intermediate steps. The primary enzymatic machinery for this pathway has been extensively studied in the rifamycin (B1679328) B producer, Amycolatopsis mediterranei, where the responsible genes are clustered together in the rif gene cluster.[3][4]

The key enzymatic steps are as follows:

-

AminoDAHP Synthase (RifH): This enzyme catalyzes the condensation of phosphoenolpyruvate (PEP) and 1-deoxy-1-imino-D-erythrose 4-phosphate to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). This step represents the entry point into the aminoshikimate pathway.[3]

-

AminoDHQ Synthase (RifG): AminoDAHP is then cyclized by aminoDHQ synthase to produce 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[3]

-

AminoDHQ Dehydratase (RifJ): The subsequent dehydration of aminoDHQ is carried out by aminoDHQ dehydratase, yielding 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[3]

-

AHBA Synthase (RifK): The final step is the aromatization of aminoDHS to this compound, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, AHBA synthase.[5][6] Notably, RifK also exhibits a secondary function as a transaminase earlier in the pathway, involved in the formation of UDP-kanosamine.[1]

Pathway Visualization

Quantitative Data

Precise quantitative data for the 3,5-AHBA biosynthetic pathway is essential for modeling, optimization, and metabolic engineering efforts. While comprehensive kinetic parameters for all enzymes are not yet available in the literature, some key quantitative metrics have been reported.

Enzymatic Conversion Efficiencies

Studies using cell-free extracts have provided insights into the efficiency of the later steps of the pathway.

| Conversion Step | Enzyme(s) | Conversion Efficiency (%) | Reference |

| aminoDAHP → 3,5-AHBA | RifG, RifJ, RifK | 45 | [7] |

| aminoDHQ → 3,5-AHBA | RifJ, RifK | 41 | [7] |

| aminoDHS → 3,5-AHBA | RifK | 95 | [7] |

Table 1: Reported Enzymatic Conversion Efficiencies in the 3,5-AHBA Pathway.

Heterologous Production Titers

The heterologous expression of the 3,5-AHBA biosynthetic gene cluster in tractable hosts like Escherichia coli is a promising strategy for industrial production. While high-titer production of 3,5-AHBA has not been extensively reported, related aromatic acids have been produced at high levels, demonstrating the potential of such approaches.

| Product | Host Organism | Fermentation Scale | Titer (g/L) | Yield (mol/mol) | Reference |

| p-Aminobenzoic acid | Escherichia coli | Fed-batch | 4.8 | 0.21 | [8] |

| 4-Hydroxybenzoic acid | Corynebacterium glutamicum | Jar fermentor | 36.6 | 0.41 | [9] |

| 3-Amino-4-hydroxybenzoic acid | Corynebacterium glutamicum | Fed-batch | 5.6 | - | [10] |

Table 2: Heterologous Production of 3,5-AHBA and Related Aromatic Acids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3,5-AHBA biosynthetic pathway. These protocols are based on established methods and can be adapted for specific research needs.

Cloning of the 3,5-AHBA Biosynthetic Gene Cluster

The rifG, rifH, rifJ, and rifK genes from Amycolatopsis mediterranei can be cloned for heterologous expression and enzymatic studies.

Protocol:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Amycolatopsis mediterranei using a suitable bacterial genomic DNA extraction kit or standard protocols.

-

Primer Design: Design primers for the amplification of the full-length open reading frames of rifG, rifH, rifJ, and rifK. Incorporate appropriate restriction sites for cloning into the desired expression vector.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the genomic DNA.

-

Vector and Insert Preparation: Digest both the PCR products and the expression vector (e.g., a pET vector for His-tagged protein expression) with the chosen restriction enzymes. Purify the digested DNA fragments.

-

Ligation: Ligate the digested gene fragments into the prepared expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α).

-

Selection and Verification: Select positive transformants on antibiotic-containing medium. Verify the presence of the insert by colony PCR and confirm the sequence by Sanger sequencing.

Expression and Purification of His-tagged AHBA Synthase (RifK)

Protocol:

-

Transformation: Transform the verified expression plasmid for His-tagged RifK into an E. coli expression host (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged RifK protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay for AHBA Synthase (RifK)

This protocol describes a spectrophotometric assay to determine the activity of AHBA synthase by monitoring the formation of 3,5-AHBA.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)

-

-

Enzyme Preparation: Dilute the purified RifK enzyme to an appropriate concentration in a suitable buffer.

-

Assay Initiation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding the enzyme.

-

Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the formation of 3,5-AHBA (the exact wavelength should be determined experimentally by obtaining the UV-Vis spectrum of an authentic 3,5-AHBA standard). A continuous or endpoint assay can be performed.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 3,5-AHBA. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of 3,5-AHBA per minute under the specified conditions.

Quantification of 3,5-AHBA by HPLC

This protocol provides a general method for the quantification of 3,5-AHBA in fermentation broths or enzymatic reaction mixtures using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Sample Preparation:

-

Centrifuge the fermentation broth or enzymatic reaction mixture to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of authentic 3,5-AHBA standard in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact conditions should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at the wavelength of maximum absorbance for 3,5-AHBA.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the 3,5-AHBA peak in the chromatograms based on the retention time of the standard.

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 3,5-AHBA in the samples by interpolating their peak areas on the standard curve.

-

Conclusion

The this compound biosynthetic pathway represents a key route to a class of valuable natural products. This technical guide has provided a detailed overview of the pathway, including the enzymes and intermediates involved. While there is still a need for more comprehensive quantitative data, particularly regarding the kinetic parameters of the individual enzymes, the information and protocols presented here offer a solid foundation for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development. Further characterization of the pathway's enzymes and optimization of heterologous production systems will undoubtedly pave the way for the enhanced production of existing ansamycin and mitomycin antibiotics and the generation of novel, life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. enzyme-database.org [enzyme-database.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-hydroxybenzoic Acid: A Core Precursor in Mitomycin C Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C, a potent antitumor antibiotic, has been a cornerstone of various chemotherapy regimens for decades. Its complex molecular architecture, featuring a unique mitosane core, has long been a subject of intense biosynthetic investigation. Central to the assembly of this intricate structure is 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor that forms the benzoquinone moiety of the final molecule. This technical guide provides a comprehensive overview of the role of AHBA in the biosynthesis of mitomycin C, detailing the known enzymatic steps, presenting available quantitative data, and outlining experimental approaches for studying this fascinating pathway.

The Biosynthetic Pathway: From Primary Metabolism to the Mitosane Core

The biosynthesis of mitomycin C is a complex process that begins with precursors from primary metabolism. The mitosane core is assembled from three main building blocks: this compound (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate.[1]

Biosynthesis of this compound (AHBA)

AHBA itself is synthesized via a variant of the shikimate pathway, known as the aminoshikimate pathway. This pathway diverges from the canonical shikimate pathway to incorporate a nitrogen atom, ultimately leading to the formation of AHBA. The key steps in the biosynthesis of AHBA are outlined below.

Key Intermediates and Enzymatic Conversions in AHBA Biosynthesis:

| Precursor | Product | Enzyme/Step | Conversion Yield (%) |

| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | This compound (AHBA) | Cell-free extract | 6[2] |

| aminoDAHP | This compound (AHBA) | Cell-free extract | 45[2] |

| aminoDHQ | This compound (AHBA) | Cell-free extract | 41[2] |

| aminoDHS | This compound (AHBA) | AHBA synthase | 95[2] |

| Table 1: Reported conversion yields for the biosynthesis of this compound (AHBA) from various precursors in cell-free extracts. |

The final step in this pathway, the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to AHBA, is catalyzed by the enzyme AHBA synthase.[2]

Incorporation of AHBA into the Mitomycin C Scaffold

Once synthesized, AHBA is activated and incorporated into the developing mitosane core. This process is initiated by the action of a dedicated acyl-AMP ligase and an acyl carrier protein (ACP).

Early Steps in Mitosane Core Formation:

-

Activation of AHBA: The enzyme MitE, an acyl-AMP ligase, activates AHBA by attaching it to an acyl carrier protein (MmcB) at the expense of ATP.[3][4]

-

Glycosylation: The activated AHBA, now tethered to MmcB, undergoes glycosylation. The glycosyltransferase MitB transfers a sugar moiety from UDP-N-acetylglucosamine (UDP-GlcNAc) to the AHBA-MmcB complex, forming a key intermediate, GlcNAc-AHBA-MmcB.[3][5][6] This intermediate contains all the carbon and nitrogen atoms necessary for the formation of the mitosane core.[3]

The subsequent steps leading to the fully formed mitosane core involve a series of complex enzymatic reactions catalyzed by other enzymes in the mitomycin C biosynthetic gene cluster, including MitC, MitD, MitF, MitG, and MitH.[4] However, detailed quantitative data and specific experimental protocols for these later steps are not well-documented in publicly available literature.

Visualizing the Pathway and Experimental Workflow

To better understand the intricate processes involved, the following diagrams illustrate the biosynthetic pathway of mitomycin C from AHBA and a general workflow for studying this process.

Experimental Protocols

In Vitro Reconstitution of Early Biosynthetic Steps

This protocol describes the general procedure for the in vitro characterization of the enzymes MitE and MitB, which are responsible for the activation and initial glycosylation of AHBA.

a. Heterologous Expression and Purification of MitE, MmcB, and MitB:

-

Gene Cloning: The genes encoding MitE, MmcB, and MitB are amplified from the genomic DNA of a mitomycin C-producing organism (e.g., Streptomyces lavendulae) and cloned into suitable expression vectors (e.g., pET vectors for E. coli expression).

-

Protein Expression: The expression vectors are transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., specific inducer concentration, temperature, and incubation time).

-

Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity and concentration of the proteins are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

b. In Vitro Enzyme Assay for AHBA Activation and Glycosylation:

-

Reaction Mixture: A typical reaction mixture would contain:

-

Purified MitE, MmcB, and MitB enzymes

-

This compound (AHBA)

-

ATP and MgCl₂ (for MitE activity)

-

UDP-N-acetylglucosamine (UDP-GlcNAc) (for MitB activity)

-

A suitable buffer (e.g., Tris-HCl or HEPES at a specific pH)

-

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Reaction Quenching: The reaction is stopped, for example, by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Product Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of AHBA-MmcB and GlcNAc-AHBA-MmcB.

Precursor Feeding Studies in Streptomyces lavendulae

This protocol provides a general outline for conducting feeding studies to confirm the incorporation of AHBA into mitomycin C.

-

Culture Preparation: A culture of the mitomycin C-producing strain, Streptomyces lavendulae, is grown in a suitable production medium.

-

Precursor Feeding: At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), a solution of isotopically labeled AHBA (e.g., ¹³C- or ¹⁴C-labeled) is added to the culture.

-

Fermentation: The fermentation is continued for a specified period to allow for the incorporation of the labeled precursor into mitomycin C.

-

Extraction: At the end of the fermentation, the mycelium is separated from the culture broth. Mitomycin C is extracted from the broth using a suitable organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The extracted mitomycin C is purified, for example, by chromatography. The incorporation of the isotopic label is then determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. An enrichment of the isotope in the mitomycin C molecule confirms that AHBA is a direct precursor.[7]

Challenges and Future Directions

Despite significant progress in elucidating the early steps of mitomycin C biosynthesis, several challenges remain. A major gap in our understanding is the lack of detailed quantitative data on the efficiency of the enzymatic conversions downstream of AHBA incorporation. Furthermore, the precise mechanisms and substrate specificities of the later-stage enzymes (MitC, MitD, MitF, MitG, and MitH) are yet to be fully characterized.

Future research in this area will likely focus on:

-

In vitro reconstitution of the complete mitosane core biosynthesis: This would involve the co-expression and purification of all the necessary enzymes and the development of a robust in vitro system to study the entire pathway from AHBA to the mitosane core.

-

Detailed kinetic analysis of the biosynthetic enzymes: Determining the kinetic parameters of each enzyme will be crucial for understanding the rate-limiting steps in the pathway and for designing metabolic engineering strategies.

-

Metabolic engineering of Streptomyces strains: Overexpression of key biosynthetic genes or precursor pathway genes, and the knockout of competing pathways, could lead to enhanced production of mitomycin C.[8][9]

-

Structural biology of the biosynthetic enzymes: Determining the three-dimensional structures of the enzymes in the pathway will provide valuable insights into their catalytic mechanisms and could facilitate protein engineering efforts to create novel mitomycin analogs.

Conclusion

This compound is an indispensable precursor in the biosynthesis of the clinically important antitumor agent, mitomycin C. While the general pathway for its incorporation is understood, a significant amount of research is still required to fully elucidate the quantitative aspects and detailed mechanisms of the subsequent enzymatic transformations. The information and experimental frameworks presented in this guide provide a foundation for researchers to further explore this complex and fascinating biosynthetic pathway, with the ultimate goal of improving the production of this vital therapeutic agent and potentially engineering the biosynthesis of novel, more effective anticancer drugs.

References

- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of MitE and MitB: Formation of N-acetylglucosaminyl-3-amino-5-hydroxybenzoyl-MmcB as a key intermediate in the biosynthesis of antitumor antibiotic mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the Protein-Protein Interactions within Acyl Carrier Protein (MmcB)-Dependent Modifications in the Biosynthesis of Mitomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Characterization of Acyl Carrier Protein-Dependent Glycosyltransferase in Mitomycin C Biosynthesis - Biochemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

discovery of 3-Amino-5-hydroxybenzoic acid as a natural product

An In-depth Technical Guide on the Discovery of 3-Amino-5-hydroxybenzoic Acid as a Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AHBA) is a naturally occurring aromatic amino acid of significant interest in the field of pharmacology and biotechnology. It is not typically found as an end-product with potent biological activity on its own, but rather serves as a crucial C7N aminoshikimate starter unit in the biosynthesis of a wide array of complex secondary metabolites. Its discovery was a pivotal step in understanding the formation of the ansamycin (B12435341) family of antibiotics (e.g., Rifamycin (B1679328), Geldanamycin), the mitomycins, and other related natural products. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthetic significance of AHBA, with detailed experimental protocols and data presented for research and development purposes.

Discovery and Isolation

The identification of this compound as a new natural aromatic amino acid was first reported in the early 1980s. Its discovery was the result of biosynthetic studies aimed at elucidating the origins of the mC7N (meta-amino, seven-carbon) nucleus common to ansamycin antibiotics. Researchers hypothesized the existence of a specific aromatic precursor and devised experiments to isolate and identify it from bacterial fermentation broths.

Producing Organisms

AHBA is primarily produced by various species of Actinomycetes, which are well-known for their ability to synthesize a diverse range of secondary metabolites. Key organisms implicated in AHBA production include:

-

Streptomyces species (producers of actamycin (B1239363) and other ansamycins)[1]

-

Amycolatopsis mediterranei (producer of rifamycin B)

-

Streptomyces lavendulae (producer of mitomycin C)[2]

Experimental Workflow for Discovery and Isolation

The logical workflow to discover and isolate a biosynthetic intermediate like AHBA involves a multi-step process, from culturing the microorganism to the final purification and characterization of the target molecule.

Caption: Workflow for the discovery and isolation of AHBA.

Structure Elucidation and Physicochemical Properties

The structure of the isolated compound was determined using a combination of spectroscopic techniques. These methods provided the necessary data to confirm its identity as this compound.

Physicochemical Data

The fundamental properties of AHBA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| CAS Number | 76045-71-1 | [3] |

| Appearance | Solid | [4] |

| Solubility | DMSO: ~3 mg/mL, DMF: ~1 mg/mL | [4] |

| UV λmax | 227 nm | [3][4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural confirmation of AHBA.

Table 2.1: ¹H NMR Spectroscopic Data

Solvent: CD₃OD, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 6.87 | dd | 1.6, 2.1 | Aromatic H | [5] |

| 6.78 | dd | 1.3-3, 2.1 | Aromatic H | [5] |

| 6.37 | t | 2.1 | Aromatic H | [5] |

Table 2.2: Mass Spectrometry Data

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

| m/z Value | Relative Intensity | Interpretation | Reference |

| 154.0499 | 100% | [M+H]⁺ | [3] |

| 152.03523 | 32.20% | Fragment ion | [3] |

| 136.03944 | 13.10% | Fragment ion (loss of H₂O) | [3] |

| 110.06011 | 6.10% | Fragment ion | [3] |

| 109.02941 | 17.20% | Fragment ion | [3] |

| 108.0455 | 100% | Fragment ion (loss of COOH and H) | [3] |

Table 2.3: Inferred IR and ¹³C NMR Data

| Data Type | Expected Peaks/Shifts | Rationale |

| IR (cm⁻¹) | ~3400-3200 (N-H, O-H stretching), ~3000 (aromatic C-H stretching), ~1680 (C=O stretching of carboxylic acid), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-O stretching) | Based on the functional groups present (amine, hydroxyl, carboxylic acid, aromatic ring). |

| ¹³C NMR (ppm) | ~170 (C=O), ~158 (C-OH), ~148 (C-NH₂), ~132 (quaternary C), ~108-115 (aromatic CH carbons) | Estimated chemical shifts based on the electronic environment of each carbon atom in the aromatic ring and the deshielding effects of the substituents. |

Biosynthesis of this compound

AHBA is synthesized via a specialized branch of the shikimate pathway, often referred to as the aminoshikimate pathway. This pathway diverges from the primary metabolic route that produces aromatic amino acids like tyrosine and phenylalanine. The key enzyme responsible for the final step in AHBA formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6]

Caption: The aminoshikimate pathway for AHBA biosynthesis.

Biological Activity

The primary biological significance of AHBA is its role as a dedicated precursor for a variety of important natural products. While some reports suggest it may have intrinsic antimicrobial properties, detailed studies and quantitative data on its own bioactivity are limited in the available literature.

Table 4.1: Known Biological Roles and Activities of AHBA

| Activity Type | Description | Quantitative Data (if available) | Reference |

| Biosynthetic Precursor | Serves as the C7N starter unit for the polyketide synthase (PKS) machinery that assembles ansamycin antibiotics (e.g., actamycin, rifamycin) and mitomycin C. | Not Applicable | [2] |

| Antimicrobial Activity | It has been suggested that AHBA may possess antimicrobial properties by binding to bacterial DNA, but specific MIC or zone of inhibition data are not widely reported. | Lacking in available literature | [7] |

| Enzyme Inhibition | No specific, potent enzyme inhibitory activity has been prominently reported for AHBA itself. | Not reported | |

| Cytotoxicity | No significant cytotoxicity data for AHBA has been found in the reviewed literature. | Not reported |

Experimental Protocols

The following are detailed, reconstructed methodologies for the production, isolation, and analysis of AHBA based on established techniques in natural product chemistry.

Fermentation Protocol

-

Strain and Medium: Use a known AHBA-producing strain, such as Streptomyces sp. or Amycolatopsis mediterranei. Prepare a suitable fermentation medium (e.g., 500 mL baffled flasks containing 100 mL of a medium with glucose, yeast extract, peptone, and mineral salts).

-

Inoculation: Inoculate the production flasks with a 5% (v/v) seed culture grown for 48 hours.

-

Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 7 to 10 days.

-

Monitoring: Monitor the fermentation for growth (mycelial dry weight) and pH.

Isolation and Purification Protocol

-

Harvesting: After incubation, harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.

-

Extraction: Adjust the pH of the supernatant to 3.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).

-

Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel. Apply the dried slurry to the top of a silica gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like hexane.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from hexane:ethyl acetate to pure ethyl acetate, and then to ethyl acetate:methanol mixtures.

-

Fraction Analysis: Collect fractions (e.g., 10 mL each) and analyze them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1) and visualizing under UV light (254 nm).

-

Pooling and Final Purification: Pool the fractions containing the spot corresponding to AHBA. Concentrate the pooled fractions and perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to obtain pure AHBA.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Dissolve a 5-10 mg sample of pure AHBA in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of AHBA in methanol. Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: Prepare a solution of AHBA in methanol and record the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Conclusion

The discovery of this compound was a landmark in the study of antibiotic biosynthesis. While it does not appear to be a potent bioactive agent in its own right, its role as a fundamental building block for pharmacologically vital compounds is undisputed. The methodologies outlined in this guide provide a framework for the isolation and study of AHBA, which continues to be a molecule of interest for biosynthetic engineering and the discovery of novel natural products. Further research is warranted to explore any potential intrinsic biological activities of AHBA and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 76045-71-1 [smolecule.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

chemical and physical properties of 3-Amino-5-hydroxybenzoic acid

An In-depth Technical Guide on 3-Amino-5-hydroxybenzoic Acid

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound (AHBA), tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is an aromatic compound that serves as a crucial biosynthetic precursor for a wide range of natural products, including many potent antibiotics.[1][2][3] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, dictates its chemical and physical behavior.

Identifiers and Chemical Structure

The fundamental identifiers and structural representations for this compound are summarized below.

| Identifier | Value |

| CAS Number | 76045-71-1[1][2][4] |

| IUPAC Name | This compound[1] |

| Synonyms | AHBA, 3-AHBA, 5-amino-3-hydroxybenzoic acid[1][2] |

| Molecular Formula | C₇H₇NO₃[1][2][4] |

| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1] |

| InChI | InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)[1][2] |

| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |

Physicochemical Data

Quantitative physical and chemical data are essential for experimental design, including dissolution, storage, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [1][4][5] |

| Exact Mass | 153.0426 Da | [1] |

| Appearance | Off-white to yellow solid crystalline powder | [1][4] |

| Melting Point | 242°C; Decomposes at 225-227°C | [1][6] |

| Boiling Point | 453.4 ± 35.0°C (Predicted) | [1][6] |

| Density | 1.491 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 10.33 ± 0.10 (Predicted) | [1][6] |

| LogP | 1.25 (Predicted) | [1] |

| Polar Surface Area | 83.55 Ų | [1] |

| UV/Vis. (λmax) | 227 nm | [2][7] |

Solubility

Solubility is a critical parameter for preparing stock solutions and reaction mixtures. AHBA exhibits preferential solubility in polar aprotic solvents.[1][2][7]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1][2][7] |

| Dimethylformamide (DMF) | 1 mg/mL[1][2][7] |

| Water | 5.3 mg/mL (Calculated)[1] |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL[4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[4] |

Biological Significance and Pathways

AHBA is a key intermediate in the aminoshikimate pathway, a branch of the primary shikimate pathway used by microorganisms to produce aromatic compounds.[1][8] Its primary role is to serve as the starter unit for the biosynthesis of the mC₇N (meta-carboxy-amino-phenyl) core found in numerous complex natural products.[2][8]

Role as a Biosynthetic Precursor

AHBA is the foundational building block for several classes of medically important antibiotics:

-

Ansamycins : This class includes antitumor agents like geldanamycin (B1684428) and antibacterial drugs like rifamycin.[2][9][10]

-

Mitomycins : A family of potent antitumor antibiotics, including mitomycin C.[2][4]

-

Saliniketals : A unique class of natural products derived from marine bacteria.[3]

The incorporation of AHBA into these molecules is a critical step that defines their core structure and biological activity.

References

- 1. Buy this compound | 76045-71-1 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 76045-71-1 | MOLNOVA [molnova.com]

- 6. This compound CAS#: 76045-71-1 [amp.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of this compound (AHBA) synthase [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-5-hydroxybenzoic acid (AHBA), a significant biosynthetic precursor to ansamycin (B12435341) antibiotics and the antitumor antibiotic mitomycin C. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₇NO₃, with a molecular weight of approximately 153.14 g/mol .[1] Key spectroscopic identifiers are summarized below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits a characteristic absorption maximum that is indicative of its aromatic structure.

| Parameter | Value | Solvent |

| λmax | 227 nm[2] | Methanol/Ethanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 6.87 | dd | 1.6, 2.1 | Aromatic CH | CD₃OD |

| 6.78 | dd | 1.3-3, 2.1 | Aromatic CH | CD₃OD |

| 6.37 | t | 2.1 | Aromatic CH | CD₃OD |

Reference ¹³C NMR Data (3-Aminobenzoic acid)

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.3 | C=O (Carboxylic Acid) | DMSO-d6 |

| 149.2 | Aromatic C-NH₂ | DMSO-d6 |

| 131.7 | Aromatic C-COOH | DMSO-d6 |

| 129.3 | Aromatic CH | DMSO-d6 |

| 118.4 | Aromatic CH | DMSO-d6 |

| 117.1 | Aromatic CH | DMSO-d6 |

| 114.9 | Aromatic CH | DMSO-d6 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound. The data presented is from Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

| m/z | Relative Intensity (%) | Interpretation |

| 154.0499 | 100 | [M+H]⁺ |

| 152.0352 | 32.20 | [M-H]⁻ or fragment |

| 136.0394 | 13.10 | [M+H-H₂O]⁺ |

| 110.0601 | Not specified | Fragment |

| 109.0294 | 17.20 | Fragment |

| 108.0456 | 100 | Fragment |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a crucial aromatic amino acid that serves as a key precursor in the biosynthesis of a wide array of clinically significant natural products. Its structural motif is integral to the ansamycin (B12435341) family of antibiotics, such as rifamycin, as well as to other potent therapeutic agents. The enzymatic synthesis of 3,5-AHBA offers a green and highly specific alternative to traditional chemical methods, paving the way for the development of novel bioactive compounds through biocatalysis and synthetic biology. This technical guide provides an in-depth overview of the enzymatic synthesis of 3,5-AHBA, focusing on the core biosynthetic pathway, detailed experimental protocols, and quantitative data to support research and development in this field.

The Aminoshikimate Pathway: A Variant of the Shikimate Pathway

The biosynthesis of 3,5-AHBA proceeds via the aminoshikimate pathway, a variant of the well-characterized shikimate pathway. This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) as primary precursors and involves a series of enzymatic transformations to yield the final product. The key enzymes in this pathway are encoded by the rif gene cluster, first identified in the rifamycin-producing bacterium Amycolatopsis mediterranei.[1]

The core enzymatic steps involve the conversion of initial precursors to 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), which is then cyclized to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). Subsequent dehydration leads to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), the direct precursor to 3,5-AHBA. The final step is the aromatization of aminoDHS, catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, this compound (AHBA) synthase.[1]

Biosynthetic Pathway of 3,5-AHBA

Caption: The aminoshikimate pathway for the biosynthesis of 3,5-AHBA.

Quantitative Data on Enzymatic Conversions

The efficiency of each enzymatic step is critical for the overall yield of 3,5-AHBA. The following table summarizes the reported conversion yields for the key steps in the aminoshikimate pathway.

| Conversion Step | Enzyme | Organism | Conversion Yield (%) | Reference |

| aminoDAHP to 3,5-AHBA | Cell-free extract | Amycolatopsis mediterranei | 45 | [2] |

| aminoDHQ to 3,5-AHBA | Cell-free extract | Amycolatopsis mediterranei | 41 | [2] |

| aminoDHS to 3,5-AHBA | Cell-free extract | Amycolatopsis mediterranei | 95 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of 3,5-AHBA.

Expression and Purification of Aminoshikimate Pathway Enzymes

The enzymes of the aminoshikimate pathway (RifG, RifH, RifJ, and RifK) can be heterologously expressed in Escherichia coli and purified for in vitro synthesis.

Protocol:

-

Gene Cloning: The genes rifG, rifH, rifJ, and rifK from Amycolatopsis mediterranei are cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Protein Expression: The expression plasmids are transformed into E. coli BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Protein Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

In Vitro Enzymatic Synthesis of 3,5-AHBA

This protocol describes the multi-enzyme, one-pot synthesis of 3,5-AHBA from its precursors.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM ATP

-

0.5 mM NAD+

-

2 mM Phosphoenolpyruvate (PEP)

-

2 mM Erythrose 4-phosphate (E4P)

-

10 mM L-glutamine (as the amino donor)

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

Purified enzymes: RifH, RifG, RifJ, and RifK (final concentration of each enzyme to be optimized, typically in the range of 1-5 µM).

-

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots at different time points.

-

Reaction Termination and Sample Preparation: The reaction is terminated by the addition of an equal volume of ice-cold methanol (B129727) or by heat inactivation. The precipitated proteins are removed by centrifugation, and the supernatant is collected for analysis.

Analytical Method: HPLC-UV for 3,5-AHBA Quantification

High-Performance Liquid Chromatography with UV detection is a robust method for the quantification of 3,5-AHBA.

Protocol:

-

Sample Preparation: The supernatant from the terminated reaction is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution can be used for optimal separation. For example, a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Detection: UV detection at the maximum absorbance wavelength of 3,5-AHBA (approximately 298 nm).

-

Quantification: A standard curve is generated using known concentrations of authentic 3,5-AHBA to quantify the amount of product in the enzymatic reaction samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the enzymatic synthesis of 3,5-AHBA and the logical relationship between the key components.

Experimental Workflow for 3,5-AHBA Synthesis

Caption: Overall experimental workflow for the enzymatic synthesis of 3,5-AHBA.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the aminoshikimate pathway enzymes, researchers can efficiently produce this valuable precursor for the development of novel antibiotics and other therapeutic agents. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and drug development professionals working in the fields of biocatalysis, synthetic biology, and natural product chemistry. Further optimization of the reaction conditions and enzyme engineering efforts hold the potential to enhance the yield and efficiency of 3,5-AHBA production, opening new avenues for the discovery and development of next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of 3-Amino-5-hydroxybenzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the chemical synthesis of 3-Amino-5-hydroxybenzoic acid, a crucial intermediate in the biosynthesis of various antibiotics and antitumor agents.[1][2][3][4] The synthesis outlined is a multi-step process commencing from benzoic acid, proceeding through nitration, nucleophilic aromatic substitution, demethylation, and final reduction. This protocol is intended to provide researchers in medicinal chemistry, drug development, and organic synthesis with a detailed, step-by-step guide to produce this valuable compound.

Introduction

This compound (AHBA) is a key biosynthetic precursor to the mC7N unit found in a wide range of important natural products, including ansamycin (B12435341) antibiotics like geldanamycin (B1684428) and ansatrienin A, as well as the potent antitumor antibiotic mitomycin C.[1][3][4] Its structural motif is of significant interest to medicinal chemists and drug development professionals. The following protocol details a robust laboratory-scale synthesis of AHBA.

Overall Reaction Scheme

The synthesis of this compound from benzoic acid can be summarized in the following four main steps:

-

Nitration: Dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid.

-

Methoxylation: Nucleophilic aromatic substitution on 3,5-dinitrobenzoic acid to produce 3-methoxy-5-nitrobenzoic acid.

-

Demethylation: Cleavage of the methyl ether to yield 3-hydroxy-5-nitrobenzoic acid.

-

Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |

| 1. Nitration | Benzoic acid (6.1 g, 50 mmol) | Conc. H₂SO₄ (30 mL), Conc. HNO₃ (15 mL + 10 mL) | - | RT then 100°C then 135°C | 15 h then 4 h then 3 h | 3,5-Dinitrobenzoic acid | 50% |

| 2. Methoxylation | 3,5-Dinitrobenzoic acid (2.5 g, 11.8 mmol) | n-Butyllithium (24 mL, 60 mmol), Methanol (B129727) | Hexamethylphosphoramide (50 mL) | -78°C then RT then 80°C | 15 min then 18 h then 6 h | 3-Methoxy-5-nitrobenzoic acid | 87% |

| 3. Demethylation | 3-Methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol) | Boron tribromide (1.26 mL, 13 mmol) | Dichloromethane (B109758) (20 mL) | -10°C to RT | 15 h | 3-Hydroxy-5-nitrobenzoic acid | (Crude) |

| 4. Reduction | 3-Hydroxy-5-nitrobenzoic acid (crude from previous step) | Pd/C catalyst, H₂ | Methanol (20 mL) | Atmospheric Pressure | 2 h | This compound | (Crude) |

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.[5]

-

Slowly add 15 mL of concentrated nitric acid dropwise to the solution while maintaining the temperature in the ice bath.[5]

-

Remove the flask from the ice bath and stir the mixture at room temperature for 15 hours.[5]

-

Heat the mixture to 100°C and continue stirring for an additional 4 hours.[5]

-

After cooling to room temperature, add another 10 mL of concentrated nitric acid dropwise.[5]

-

Heat the reaction mixture to 100°C and stir for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.[5]

-

Allow the mixture to cool to room temperature and then pour it into a beaker containing a mixture of 80 g of ice and 80 g of water.[5]

-

Stir the resulting suspension for 30 minutes.[5]

-

Collect the solid product by filtration and wash the filter cake with water to remove any residual sulfuric acid.[5]

-

The crude product, 3,5-dinitrobenzoic acid, is obtained with a yield of approximately 5 g (50%).[5]

Step 2: Synthesis of 3-Methoxy-5-nitrobenzoic Acid

-

In a flask cooled to -78°C, add 24 mL (60 mmol) of n-butyllithium dropwise to methanol and stir for 15 minutes to generate lithium methoxide (B1231860).[5]

-

Remove the excess methanol by rotary evaporation.[5]

-

Dissolve the resulting lithium methoxide in 50 mL of hexamethylphosphoramide.[5]

-

Add 2.5 g (11.8 mmol) of 3,5-dinitrobenzoic acid to the solution.[5]

-

Stir the mixture at room temperature for 18 hours, then heat to 80°C for an additional 6 hours.[5]

-

After cooling to room temperature, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.[5]

-

Extract the aqueous layer with ether (3 x 300 mL).[5]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product, 3-methoxy-5-nitrobenzoic acid, with a yield of approximately 2 g (87%).[5]

Step 3: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid

-

Dissolve 860 mg (4.36 mmol) of 3-methoxy-5-nitrobenzoic acid in 20 mL of dichloromethane in a flask cooled to -10°C.[5]

-

Add 1.26 mL (13 mmol) of boron tribromide dropwise to the solution.[5]

-

Allow the reaction to proceed at room temperature for 15 hours.[5]

-

Cool the mixture in an ice-water bath and add 10 mL of water, then stir for an additional 30 minutes.[5]

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).[5]

-

Wash the combined organic layers with saturated salt water, dry over anhydrous sodium sulfate, filter, and remove the solvent.[5]

-

The crude 3-hydroxy-5-nitrobenzoic acid is used directly in the next step without further purification.[5]

Step 4: Synthesis of this compound

-

Dissolve the crude 3-hydroxy-5-nitrobenzoic acid from the previous step in 20 mL of methanol.[5]

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (atmospheric pressure) for 2 hours.[5]

-

Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.[5]

-

Evaporate the methanol to obtain the crude product, this compound.[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols: Purification of 3-Amino-5-hydroxybenzoic Acid from Fermentation Broth

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a key aromatic precursor in the biosynthesis of a wide range of important secondary metabolites, including the ansamycin (B12435341) and mitomycin families of antibiotics.[1][2][3] The fermentative production of 3,5-AHBA using genetically engineered microbial strains offers a promising and sustainable alternative to chemical synthesis. However, the efficient recovery and purification of 3,5-AHBA from complex fermentation broths are critical for obtaining a high-purity product suitable for downstream applications in drug development and research.

This document provides a comprehensive, multi-step protocol for the purification of this compound from a fermentation broth. The described methodology is designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-purity 3,5-AHBA. The protocol includes initial clarification of the fermentation broth, followed by ion-exchange chromatography, activated carbon treatment, and final crystallization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [4] |

| Molecular Weight | 153.1 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO (~3 mg/ml) and dimethylformamide (~1 mg/ml) | [4] |

| UV/Vis. λmax | 227 nm | [4][5] |

Overall Purification Workflow

The purification strategy for this compound from fermentation broth is a multi-step process designed to systematically remove impurities such as cells, proteins, pigments, and other fermentation byproducts. The process begins with the removal of microbial biomass, followed by a capture and purification step using ion-exchange chromatography, a polishing step with activated carbon to remove pigments, and a final crystallization step to obtain a high-purity product.

Experimental Protocols

Materials and Reagents

-

Fermentation broth containing this compound

-

Cation exchange resin (e.g., Amberlite IR120 H⁺ form)

-

Activated carbon, powdered

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M and 2 M

-

Ammonium (B1175870) hydroxide (NH₄OH), 2 M

-

Ethanol (B145695), 95% and absolute

-

Deionized water

-

Filter paper (e.g., Whatman No. 1)

-

0.22 µm syringe filters

Equipment

-

High-speed refrigerated centrifuge

-

Filtration apparatus (vacuum or pressure)

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

pH meter

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Vacuum oven

-

Analytical HPLC system with UV detector

Protocol 1: Biomass Removal from Fermentation Broth

This initial step aims to separate the microbial cells and other suspended solids from the fermentation broth to obtain a clarified supernatant containing the dissolved 3,5-AHBA.

-

Centrifugation:

-

Transfer the fermentation broth to appropriate centrifuge tubes.

-

Centrifuge at 8,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the soluble 3,5-AHBA, into a clean collection vessel. Discard the cell pellet.

-

-

Filtration (Optional but Recommended):

-

For complete removal of fine particles, filter the supernatant through a 0.45 µm or 0.22 µm filter membrane using a vacuum filtration setup. This step is crucial to prevent clogging of the chromatography column in the subsequent step.

-

Protocol 2: Ion-Exchange Chromatography (IEC)

This step utilizes a strong cation exchange resin to capture the amphoteric 3,5-AHBA from the clarified supernatant.

-

Column Preparation:

-

Prepare a slurry of the cation exchange resin in deionized water and pack it into a suitable chromatography column.

-

Wash the packed resin with 3-5 column volumes (CV) of deionized water.

-

-

Sample Preparation and Loading:

-

Adjust the pH of the clarified supernatant to approximately 2.0 using 1 M HCl. At this pH, the amino group of 3,5-AHBA will be protonated, facilitating its binding to the cation exchange resin.

-

Load the pH-adjusted supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

-

-

Washing:

-

After loading, wash the column with 3-5 CV of deionized water to remove unbound impurities.

-

-

Elution:

-

Elute the bound 3,5-AHBA from the resin using a 2 M solution of ammonium hydroxide (NH₄OH) at a flow rate of 1 CV/hour. The basic pH will deprotonate the amino group, releasing the molecule from the resin.

-

Collect fractions and monitor the absorbance at 254 nm or 280 nm to identify the fractions containing 3,5-AHBA.

-

-

Pooling and Concentration:

-

Pool the fractions containing the highest concentration of 3,5-AHBA, as determined by HPLC analysis.

-

Concentrate the pooled fractions using a rotary evaporator at 40-50°C to remove the ammonia (B1221849) and reduce the volume.

-

Protocol 3: Decolorization with Activated Carbon

This step is designed to remove pigments and other colored impurities that may have co-eluted during chromatography.

-

Treatment:

-

To the concentrated 3,5-AHBA solution, add powdered activated carbon to a final concentration of 1-2% (w/v).

-

Stir the suspension at room temperature for 30-60 minutes.

-

-

Removal of Activated Carbon:

-

Remove the activated carbon by vacuum filtration through a pad of celite or by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

-

Protocol 4: Crystallization and Drying

The final step involves the crystallization of 3,5-AHBA to achieve high purity.

-

pH Adjustment and Concentration:

-

Adjust the pH of the decolorized solution to the isoelectric point of 3,5-AHBA (approximately pH 4-5) using 1 M HCl. This will minimize its solubility.

-

Further concentrate the solution using a rotary evaporator until a supersaturated solution is obtained.

-

-

Crystallization:

-

Cool the concentrated solution in an ice bath or at 4°C overnight to induce crystallization.

-

If crystals do not form readily, scratching the inside of the vessel with a glass rod may initiate nucleation.

-

-

Harvesting and Washing:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold deionized water, followed by a wash with cold 95% ethanol to remove residual soluble impurities.

-

-

Drying:

-

Dry the purified 3,5-AHBA crystals under vacuum at 40-50°C until a constant weight is achieved.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 1-liter fermentation broth.

| Purification Step | Volume (L) | 3,5-AHBA Conc. (g/L) | Total 3,5-AHBA (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Clarified Supernatant | 0.95 | 2.5 | 2.375 | ~5 | 100 | 100 |

| IEC Eluate (Pooled) | 0.5 | 4.5 | 2.25 | ~70 | 94.7 | 94.7 |

| Decolorized Solution | 0.48 | 4.4 | 2.11 | ~75 | 93.8 | 88.8 |

| Final Crystals | N/A | N/A | 1.8 | >98 | 85.3 | 75.8 |

Quality Control and Analysis

The purity and concentration of this compound at each stage of the purification process should be monitored using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a recommended method.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 227 nm |

| Injection Volume | 10 µL |

Conclusion

The protocol described in this application note provides a robust and scalable method for the purification of this compound from fermentation broth. The multi-step approach, incorporating centrifugation, ion-exchange chromatography, activated carbon treatment, and crystallization, is effective in removing a wide range of impurities to yield a final product of high purity. This methodology is well-suited for researchers and professionals in the field of natural product chemistry and drug development who require high-quality 3,5-AHBA for their work. The provided quantitative data and analytical methods serve as a valuable reference for process optimization and quality control.

References

- 1. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Feeding 3-Amino-5-hydroxybenzoic Acid to Streptomyces Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a critical precursor for the biosynthesis of a wide range of valuable secondary metabolites in Streptomyces and related actinobacteria.[1] This aromatic amino acid serves as the starter unit for the polyketide synthase (PKS) machinery responsible for producing compounds such as ansamycin (B12435341) and mitomycin antibiotics, which possess potent antibacterial and antitumor properties. The targeted feeding of 3,5-AHBA to Streptomyces cultures, a technique known as precursor-directed biosynthesis, can significantly enhance the production of these desired metabolites. Furthermore, in mutasynthesis studies utilizing mutant strains blocked in the endogenous 3,5-AHBA biosynthesis pathway, feeding of this precursor is essential for product formation.

These application notes provide detailed protocols for the preparation and feeding of this compound to Streptomyces cultures to improve the yield of 3,5-AHBA-derived natural products.

Data Presentation

While specific quantitative data on the direct feeding of 3,5-AHBA to wild-type Streptomyces for yield improvement is not extensively detailed in publicly available literature, insights can be drawn from mutasynthesis experiments and general precursor feeding strategies. The following table summarizes typical fermentation parameters and precursor concentrations used in such studies. It is important to note that optimal conditions should be determined empirically for each specific Streptomyces strain and target metabolite.

| Parameter | Typical Range/Value | Notes |

| 3,5-AHBA Concentration | 10 - 500 µM | Higher concentrations may be inhibitory. Optimal concentration is strain and product-dependent and should be determined experimentally. |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | 3,5-AHBA has good solubility in these organic solvents.[2] Aqueous solutions of the sodium salt can also be prepared. |

| Timing of Addition | 24-72 hours after inoculation | Typically added at the onset of the idiophase (secondary metabolite production phase), which often coincides with the late exponential growth phase. |

| Feeding Strategy | Single dose or fed-batch | A single bolus addition is common in lab-scale experiments. For larger scale fermentations, a fed-batch approach may prevent toxicity and maintain a stable supply of the precursor. |

| Culture pH | 6.0 - 7.5 | Optimal pH for growth and secondary metabolism varies among Streptomyces species. |

| Incubation Temperature | 28 - 30 °C | Standard incubation temperature for most mesophilic Streptomyces species. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of 3,5-AHBA for addition to Streptomyces cultures.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

0.22 µm syringe filter

-

Sterile microcentrifuge tubes or vials

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.

-

Dissolve the solid 3,5-AHBA in sterile DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 1.53 mg of 3,5-AHBA (FW: 153.1 g/mol ) in 1 mL of DMSO.

-

Gently vortex the solution until the solid is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Feeding this compound to Streptomyces Shake Flask Cultures

This protocol outlines the procedure for adding the 3,5-AHBA stock solution to shake flask cultures of Streptomyces.

Materials:

-

Streptomyces seed culture

-

Production medium (e.g., R5A, ISP2, or a custom production medium)

-

Sterile baffled flasks

-

3,5-AHBA stock solution (from Protocol 1)

-

Incubator shaker

Procedure:

-

Inoculate the production medium in baffled flasks with the Streptomyces seed culture at a suitable inoculation ratio (e.g., 5-10% v/v).

-

Incubate the flasks at the optimal temperature (typically 28-30°C) with vigorous shaking (e.g., 200-250 rpm).

-

At a predetermined time point (e.g., 24, 48, or 72 hours post-inoculation, corresponding to the transition to stationary phase), add the 3,5-AHBA stock solution to the cultures to the desired final concentration (e.g., 100 µM).

-

Example Calculation: To achieve a final concentration of 100 µM in a 50 mL culture, add 50 µL of a 10 mM stock solution.

-

-

Continue the incubation for the desired production period (e.g., 5-10 days).

-

At the end of the fermentation, harvest the culture broth and/or mycelium for extraction and analysis of the target secondary metabolite.

Protocol 3: Fed-Batch Feeding of this compound in a Bioreactor

For larger-scale production, a fed-batch strategy can be employed to maintain a consistent supply of 3,5-AHBA and minimize potential toxicity from a high initial concentration.

Materials:

-

Streptomyces seed culture

-

Production medium

-

Bioreactor

-

3,5-AHBA feeding solution (prepared as in Protocol 1, may be diluted in sterile medium)

-

Peristaltic pump and sterile tubing

Procedure:

-

Prepare and sterilize the bioreactor containing the production medium.

-

Inoculate the bioreactor with the Streptomyces seed culture.

-

Maintain the desired fermentation parameters (temperature, pH, dissolved oxygen).

-

At the onset of the production phase (determined by monitoring growth and/or initial product formation), initiate the feeding of the 3,5-AHBA solution using a peristaltic pump at a pre-determined low and constant flow rate.

-

Continue the fermentation with continuous feeding for the desired production period.

-

Monitor the production of the target metabolite over time.

-

Harvest the culture at the point of maximum product accumulation.

Mandatory Visualizations

Caption: Experimental workflow for 3,5-AHBA feeding.

Caption: Biosynthetic pathway of 3,5-AHBA derived products.

References

Cloning and Expression of 3-Amino-5-hydroxybenzoic Acid Synthase: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive guide for the successful cloning, expression, and purification of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the study of ansamycin (B12435341) antibiotic biosynthesis and related metabolic pathways.

Introduction